molecular formula C9H8F2N2O B2775147 1-(2,4-Difluorophenyl)-imidazolidin-2-one CAS No. 1545294-47-0

1-(2,4-Difluorophenyl)-imidazolidin-2-one

Cat. No. B2775147
CAS RN: 1545294-47-0
M. Wt: 198.173
InChI Key: SIFOTWMXKFTRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-imidazolidin-2-one (DFPI) is an organofluorine compound that has been studied for its potential applications in a variety of scientific research fields. DFPI is a versatile compound that has been used for a variety of purposes including as a catalyst in organic synthesis, as an inhibitor for proteases, and as a reagent for the determination of metal ions. The compound is a white crystalline solid that is soluble in organic solvents and is readily available commercially.

Scientific Research Applications

Stereoselective Synthesis and Bioactivity

  • Stereoselectivity in Bioactive Compounds

    Imidazolidin-4-ones are utilized in bioactive oligopeptides as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. Their synthesis involves alpha-aminoamide reacting with ketones or aldehydes, leading to imine formation and subsequent intramolecular cyclization. A study found that the formation of imidazolidin-4-one is stereoselective when certain substituted benzaldehydes are used, highlighting the role of intramolecular hydrogen bonds (Ferraz et al., 2007).

  • Antifungal Azoles

    Certain imidazolidin-2-one derivatives have been identified as potential antifungal agents. For example, water-soluble prodrugs of 1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone were synthesized for improved solubility and injectable formulations, demonstrating significant in vivo antifungal activities (Ichikawa et al., 2001).

Corrosion Inhibition

  • Inhibition of Carbon Steel Corrosion: Imidazolidin derivatives like 1-(2-ethylamino)-2-methylimidazoline have been evaluated for their corrosion inhibition efficiency in acidic media. These studies help in understanding the reactivity and efficiency of these compounds as corrosion inhibitors, with imidazolidine showing good inhibition properties (Cruz et al., 2004).

Fluorescence Spectroscopy

  • Binding Interaction Studies: The interaction between imidazole derivatives and bovine serum albumin (BSA) has been studied using fluorescence and UV-vis absorbance spectroscopy. Such studies provide insights into the binding constants and sites, contributing to our understanding of protein-ligand interactions (Jayabharathi et al., 2012).

Catalysis and Synthetic Applications

  • Catalytic Synthesis of Imidazolidin-2-ones: Research has focused on developing sustainable protocols for synthesizing imidazolidin-2-ones, vital structural motifs in pharmaceuticals and natural products. Reviews of catalytic strategies for accessing these heterocycles highlight advancements in the field (Casnati et al., 2019).

Quantum Chemical Investigations

  • Electro-optical and Charge Transport Studies: Imidazolidin derivatives have been examined for their structural, electronic, optical, and charge transport properties, revealing their potential as semiconducting materials. These studies involve detailed quantum chemical investigations, offering valuable insights into the applicability of these compounds in various technological domains (Irfan et al., 2016).

properties

IUPAC Name

1-(2,4-difluorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c10-6-1-2-8(7(11)5-6)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFOTWMXKFTRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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